

A Comparative Analysis of Naphthalan and Coal Tar for Psoriasis Treatment

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two long-standing topical treatments for psoriasis: **Naphthalan** oil and coal tar. By examining their mechanisms of action, clinical efficacy, safety profiles, and patient-reported outcomes from various studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to inform future research and therapeutic development in the field of dermatology.

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques. While numerous systemic and biologic agents have been developed, topical therapies remain a cornerstone of treatment, particularly for mild to moderate disease. **Naphthalan** oil, a unique type of crude oil from Azerbaijan, and coal tar, a byproduct of coal distillation, have been used for over a century to manage psoriasis. This guide delves into the scientific evidence supporting their use, offering a side-by-side comparison to aid in research and development efforts.

Mechanisms of Action

While the complete mechanisms of action for both **Naphthalan** and coal tar are not fully elucidated, research has identified key pathways through which they exert their therapeutic



effects.

Naphthalan: The therapeutic properties of **Naphthalan** oil are largely attributed to its high concentration of naphthenic hydrocarbons, particularly steranes. These compounds are believed to possess anti-inflammatory and antiproliferative properties.[1] Studies have shown that **Naphthalan** therapy can lead to a reduction in the number of inflammatory cells, such as CD3+, CD4+, and CD8+ T-lymphocytes, in psoriatic lesions.[2] Furthermore, it has been observed to decrease the proliferation of epidermal cells and inhibit neoangiogenesis, the formation of new blood vessels, which is a characteristic feature of psoriatic plaques.[1]

Coal Tar: Coal tar is a complex mixture of thousands of compounds, with polycyclic aromatic hydrocarbons (PAHs) being the most studied active components.[3] The primary mechanism of action for coal tar is believed to be through the activation of the aryl hydrocarbon receptor (AHR).[4][5][6] Ligation of the AHR by components of coal tar leads to its translocation to the nucleus, where it influences the expression of genes involved in cell differentiation and inflammation.[4][5] This signaling pathway is thought to suppress the rapid growth of skin cells (keratinocytes) and reduce inflammation associated with psoriasis.[7][8]

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing **Naphthalan** and coal tar are scarce in the published literature. Therefore, this section presents data from separate clinical studies to allow for an indirect comparison of their efficacy, primarily measured by the Psoriasis Area and Severity Index (PASI) score. The PASI score is a widely used tool in clinical trials to assess the severity of psoriasis, with a higher score indicating greater severity.[9][10] A 75% reduction in the PASI score (PASI 75) is a common benchmark for treatment success.[9]



Treatment	Study Population	Treatment Duration	Key Efficacy Outcomes	Citation
Naphthalan Oil	28 patients with chronic stationary psoriasis vulgaris	3 weeks	Mean PASI score reduced from 23.1 ± 7.5 to 7.95 ± 4.08 .	[1]
Naphthalan Oil (dearomatized)	15 patients	3 weeks	PASI score reduction of 25% to 93%.	[1]
1% Coal Tar	20 patients with chronic plaque psoriasis	8 weeks	Mean percentage improvement in summed scores of target plaques was 56.1%.	[11]
15% Liquor Carbonis Distillate (LCD) (a coal tar solution)	30 patients with moderate chronic plaque psoriasis	12 weeks	Mean PASI score reduction of 55%. 30% of patients achieved PASI 75.	[12]
6% Coal Tar & 3% Salicylic Acid Ointment	31 patients with limited chronic plaque psoriasis	12 weeks	40% of patients achieved PASI 50 and 10% achieved PASI 75.	

Experimental Protocols Naphthalan Oil Clinical Trial Protocol

A representative experimental protocol for a clinical trial investigating the efficacy of **Naphthalan** oil in psoriasis is summarized below, based on a study by Krnjević-Pezić et al.[1]

• Study Design: A prospective, open-label clinical trial.



- Participants: 28 adult patients with a diagnosis of chronic stationary psoriasis vulgaris.
- Inclusion Criteria: Patients with stable plaque psoriasis.
- Exclusion Criteria: Patients with pustular or erythrodermic psoriasis, or those with exudative skin lesions.
- Treatment Regimen:
 - Application of yellow Naphthalan oil (enriched with steranes and with a reduced content of polyaromatics) to the entire skin surface once daily.
 - The oil was left on the skin for 2 hours, followed by a shower and application of a moisturizer.
 - The total treatment duration was 3 weeks.
- Efficacy Assessment:
 - The Psoriasis Area and Severity Index (PASI) was used to assess the severity of psoriasis at baseline (day 0) and at weeks 1, 2, and 3.
- Safety Assessment:
 - Patients were monitored for any signs of skin irritation, such as erythema and itching, as well as for phototoxic and photoallergic reactions.

Coal Tar Clinical Trial Protocol

A representative experimental protocol for a clinical trial investigating the efficacy of a coal tar solution is summarized below, based on a study by Menter et al.[12]

- Study Design: A randomized, investigator-blinded, active-controlled study.
- Participants: 60 adult patients with moderate chronic plaque psoriasis.
- Inclusion Criteria: Patients with 3% to 15% body surface area involvement, excluding the scalp, face, palms, soles, and groin.

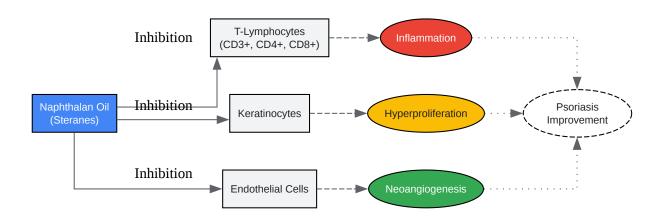


- Exclusion Criteria: Patients who had used topical psoriasis treatments within the previous two weeks, phototherapy or oral therapy within the previous four weeks, or systemic immunomodulatory therapy within the previous twelve weeks.
- Treatment Regimen:
 - Patients were randomized to apply either a 15% liquor carbonis distillate (LCD) solution or a calcipotriol cream 0.005% twice daily to the affected areas for 12 weeks.
- Efficacy Assessment:
 - A blinded investigator assessed psoriasis severity using the PASI score (adjusted to exclude the scalp) and a Physician's Global Assessment (PGA) at baseline and at weeks 2, 4, 8, and 12.
- Patient-Reported Outcomes:
 - Patients completed a pruritus scale, the Dermatology Life Quality Index (DLQI), and a selfassessment questionnaire on effectiveness, tolerability, and overall satisfaction.
- Safety Assessment:
 - Adverse events were observed and recorded at each visit.

Signaling Pathway Diagrams

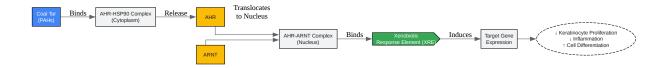
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for **Naphthalan** and coal tar in the treatment of psoriasis.





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Caption: Proposed mechanism of action for Naphthalan oil in psoriasis.



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Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by coal tar.

Safety and Tolerability

Both **Naphthalan** and coal tar have been in clinical use for many years and are generally considered safe for topical application. However, they are associated with some adverse effects.



Treatment	Common Adverse Events	Serious Adverse Events	Citations
Naphthalan Oil	Skin irritation (erythema, itching) was not observed in the cited study.	No serious adverse events were reported in the cited study.	[1]
Coal Tar	Skin irritation, folliculitis (inflammation of hair follicles), acne-like breakouts, photosensitivity (increased sensitivity to sunlight), staining of skin, hair, and clothing, and an unpleasant odor.	While industrial exposure to coal tar is linked to an increased risk of cancer, studies on the therapeutic use of coal tar for psoriasis have not shown a similar risk.	[3][7][8]

Patient-Reported Outcomes and Satisfaction

Patient satisfaction with psoriasis treatment is influenced by factors such as efficacy, ease of use, cosmetic acceptability, and side effects.



Treatment Patient-Reported Outcom and Satisfaction		Citations
Naphthalan Oil	The cited study on Naphthalan oil did not include specific patient satisfaction questionnaires. However, the treatment was reported to be well-tolerated by all patients.	[1]
Coal Tar	Patient satisfaction with coal tar can be negatively impacted by its odor and staining properties. However, newer formulations have aimed to improve cosmetic acceptability. In one study, a 15% LCD solution was rated as "very good" for ease of use, speed of absorption, and patient comfort. In another survey, coal tar users reported a high rate of effectiveness, with some achieving significant clearing of their psoriasis.	[3][7][12]

Conclusion

Both **Naphthalan** oil and coal tar are effective topical treatments for psoriasis with long histories of clinical use. **Naphthalan** oil, with its active components of steranes, appears to exert its effect through anti-inflammatory and antiproliferative actions. Coal tar primarily acts through the AHR signaling pathway to modulate keratinocyte function and inflammation.

While a direct comparative clinical trial is lacking, the available evidence suggests that both treatments can lead to significant improvements in psoriasis severity. The choice of treatment may depend on factors such as patient preference, the location and extent of the psoriasis, and the cosmetic acceptability of the formulation.



For drug development professionals, the distinct mechanisms of action of these two agents offer different avenues for the development of novel topical therapies. Further research into the specific molecular targets of **Naphthalan**'s sterane components could lead to the development of more targeted and potent anti-inflammatory and antiproliferative drugs. Similarly, the development of more selective and cosmetically elegant AHR modulators, inspired by the action of coal tar, holds promise for future psoriasis treatments. The data presented in this guide provides a foundation for such future research endeavors.

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